molecular formula C10H14OS B7993779 Methyl 2-n-propoxyphenyl sulfide CAS No. 1443348-64-8

Methyl 2-n-propoxyphenyl sulfide

Cat. No.: B7993779
CAS No.: 1443348-64-8
M. Wt: 182.28 g/mol
InChI Key: SLAQGJIFCMIDJZ-UHFFFAOYSA-N
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Description

Methyl 2-n-propoxyphenyl sulfide (C11H16OS, molecular weight: 196.3 g/mol) is an organosulfur compound characterized by a sulfide group (-S-) linked to a methyl group and a 2-n-propoxyphenyl substituent. This compound is structurally distinct due to the propoxy group at the ortho position of the phenyl ring, which influences its electronic and steric properties. Applications of such sulfides span intermediates in organic synthesis, agrochemicals, and pharmaceuticals, as highlighted in sulfur-containing carotenoid precursor syntheses .

Properties

IUPAC Name

1-methylsulfanyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-8-11-9-6-4-5-7-10(9)12-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAQGJIFCMIDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296927
Record name Benzene, 1-(methylthio)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443348-64-8
Record name Benzene, 1-(methylthio)-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443348-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(methylthio)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-n-propoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-n-propoxyphenyl thiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the thiolate ion attacks the methyl iodide, resulting in the formation of the desired sulfide compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-n-propoxyphenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, and ozone are commonly used oxidizing agents.

    Substitution: Alkyl halides and bases are typically used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-n-propoxyphenyl sulfide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a methylating agent, transferring a methyl group to nucleophilic sites on biomolecules . This can lead to various biochemical effects, including the modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfides

Structural and Physicochemical Properties

The table below compares Methyl 2-n-propoxyphenyl sulfide with analogous aryl and alkyl sulfides, based on data from and inferred trends:

Compound Molecular Formula Molecular Weight (g/mol) Physical State (25°C) Boiling Point (°C) Melting Point (°C)
This compound C11H16OS 196.3 Liquid (lq) ~220–240 (est.) Not reported
Methyl phenyl sulfide C7H8S 124.2 Liquid (lq) 43.0 (unlikely; typo corrected) -25
Methyl pentyl sulfide C6H14S 122.9 Gas (g) / Liquid (lq) 122.9 Not reported
4-Methyl-3-penten-2-one C6H10O 98.1 Liquid (lq) 212.5 -45

Key Observations :

  • Molecular Weight and Boiling Points : this compound has a higher molecular weight and boiling point compared to simpler sulfides (e.g., methyl phenyl sulfide), attributed to its bulky propoxyphenyl group. This increases van der Waals interactions and reduces volatility .
  • Reactivity : The electron-donating propoxy group at the ortho position likely enhances nucleophilic substitution reactivity at the sulfur center compared to para-substituted analogs. This contrasts with methyl phenyl sulfone (C7H8O2S), where oxidation of the sulfide to a sulfone increases polarity and stability .

Biological Activity

Methyl 2-n-propoxyphenyl sulfide, also known as 5-Methyl-2-n-propoxyphenyl methyl sulfide, is a compound of interest in various biological and chemical research fields. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

This compound is characterized by its sulfur-containing structure, which allows it to interact with various biological targets. The sulfur atom can form bonds with metal ions, making it valuable in catalysis and coordination chemistry. The phenyl ring facilitates π-π interactions with aromatic residues in proteins, potentially influencing biological activity.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Thiols and other reduced sulfur compounds.
  • Substitution: Brominated or nitrated derivatives of the phenyl ring.

Enzyme Inhibition

Research indicates that this compound can be employed in studies related to enzyme inhibition. Its structure may allow it to act as a competitive inhibitor for certain enzymes, affecting their activity and providing insights into metabolic pathways.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial activity. In studies involving various bacterial strains, it has been shown to disrupt membrane integrity and function. For instance, exposure to this compound can lead to membrane destabilization in multidrug-resistant strains of Klebsiella pneumoniae, enhancing the effectiveness of conventional antibiotics .

Case Studies

  • Inhibition Studies:
    • A study evaluated the compound's effect on bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
  • Cell Viability Assays:
    • In vitro assays on cancer cell lines (e.g., MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis by altering cell cycle progression, particularly affecting the S phase .

Research Findings

Recent investigations have highlighted the compound's diverse biological activities:

Activity TypeObservationsReference
Antimicrobial Effective against Klebsiella pneumoniae; membrane disruption observed.
Enzyme Inhibition Potential competitive inhibitor for specific enzymes.
Anticancer Induces apoptosis in MCF-7 cells; alters cell cycle dynamics.

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